Mdl 105519 -

Mdl 105519

Catalog Number: EVT-470784
CAS Number:
Molecular Formula: C18H11Cl2NO4
Molecular Weight: 376.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

MDL 105519 is categorized as a glutamate receptor antagonist, particularly affecting NMDA receptors. Its classification as a non-competitive antagonist highlights its mechanism of action, which does not directly compete with NMDA for binding but rather alters receptor functionality through glycine site inhibition.

Synthesis Analysis

The synthesis of MDL 105519 involves multi-step organic reactions that yield the final product with high purity. The detailed synthetic route typically includes:

  1. Starting Materials: The synthesis begins with commercially available indole derivatives and phenylacetic acid.
  2. Key Reactions:
    • Formation of the Indole Ring: This is achieved through cyclization reactions involving appropriate precursors.
    • Chlorination: The introduction of chlorine atoms at the 4 and 6 positions of the indole ring is performed using chlorinating agents under controlled conditions.
    • Formation of the Ethenyl Group: The ethenyl moiety is introduced via a Wittig reaction or similar methodologies, linking it to the phenyl group.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure a purity level exceeding 98%.

The synthesis parameters, including temperature, reaction time, and solvent choice, are critical for optimizing yield and purity.

Molecular Structure Analysis

MDL 105519 has a complex molecular structure characterized by:

  • Chemical Formula: C₁₄H₉Cl₂N O₄
  • Molecular Weight: Approximately 308.13 g/mol
  • Structural Features:
    • A dichloro-substituted indole core.
    • A phenyl group connected through a carboxyethenyl linkage.

The three-dimensional conformation of MDL 105519 allows it to effectively interact with the NMDA receptor's glycine site, which is crucial for its antagonistic activity.

Chemical Reactions Analysis

MDL 105519 participates in several chemical reactions relevant to its pharmacological profile:

  1. Binding Affinity Studies: It exhibits high binding affinity to NMDA receptors, which has been quantitatively assessed using radioligand binding assays.
  2. Inhibition Mechanism: The compound inhibits NMDA-mediated calcium influx in neurons, leading to downstream effects on cyclic GMP levels and neuronal excitability.
  3. Anticonvulsant Activity: In vivo studies have shown that MDL 105519 can prevent convulsions induced by harmaline, indicating its potential role in modulating neurotransmitter systems involved in seizure activity.
Mechanism of Action

MDL 105519 functions primarily as an antagonist at the glycine site of the NMDA receptor:

  • Non-Competitive Inhibition: It does not compete with NMDA for binding but alters receptor activity when glycine is present. This mechanism leads to decreased neuronal excitability and modulation of synaptic transmission.
  • Biochemical Effects: The compound has been shown to reduce cyclic GMP accumulation in brain slices, providing evidence for its action on NMDA receptors in vivo.

This mechanism differentiates MDL 105519 from other NMDA antagonists like MK-801, particularly regarding psychotomimetic side effects.

Physical and Chemical Properties Analysis

MDL 105519 exhibits several notable physical and chemical properties:

These properties are essential for its application in laboratory settings and pharmacological studies.

Applications

MDL 105519 has diverse applications in scientific research:

  1. Neuroscience Research: Used extensively to study NMDA receptor functions and their roles in neurological disorders such as epilepsy and anxiety.
  2. Pharmacological Studies: Its unique properties make it valuable for developing new treatments targeting glutamatergic signaling pathways.
  3. Behavioral Studies: Investigated for its anxiolytic effects and potential therapeutic applications in anxiety disorders without significant muscle relaxant properties at effective doses.
Introduction to MDL 105519 in NMDA Receptor Research

Historical Context of NMDA Receptor Antagonist Development

The development of NMDA receptor antagonists represents a critical chapter in neuropharmacology, driven by efforts to modulate excitotoxicity in neurological disorders. Early channel blockers like phencyclidine (PCP) and dizocilpine (MK-801) exhibited high psychotomimetic potential, limiting their therapeutic utility [1] [3]. This spurred interest in allosteric modulation, particularly via the glycine co-agonist site. Discovered in the 1990s, MDL 105519 ((E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid) emerged from systematic optimization of indole-2-carboxylic acid derivatives. Its design hybridized structural motifs from precursor compounds MDL 100,748 (a quinoline-based antagonist) and MDL 100,458 (an earlier indole antagonist), achieving multiplicative gains in receptor affinity [3]. Unlike non-selective channel blockers, MDL 105519 exemplified a new class of site-specific antagonists that could inhibit NMDA receptor activation without inducing the behavioral toxicity associated with pore blockers [1].

Table 1: Evolution of Glycine Site NMDA Receptor Antagonists

Compound ClassRepresentative CompoundKi (nM)Selectivity Limitations
Kynurenic Acid Derivatives5,7-Dichlorokynurenic Acid15–50AMPA receptor interactions
QuinoxalinedionesACEA-102120–100Short in vivo half-life
Indole-2-carboxylatesMDL 105,51910.9High glycine reversibility

Role of Glycine Binding Site Antagonism in Glutamatergic Signaling

NMDA receptors require simultaneous binding of glutamate and glycine (or D-serine) for ion channel activation. MDL 105519 competitively antagonizes the strychnine-insensitive glycine binding site (GlyRS) on GluN1 subunits, with sub-nanomolar affinity (Kd = 1.8 nM in recombinant systems) [5]. This high-affinity binding disrupts the receptor’s obligatory co-agonist requirement, thereby non-competitively inhibiting NMDA-dependent responses such as calcium influx, [³H]TCP binding, and cGMP accumulation in neuronal preparations [1] [6]. Crucially, antagonism is reversible with D-serine or glycine, confirming target specificity [1].

The compound’s efficacy varies with receptor subunit composition. Homomeric GluN1 receptors bind MDL 105519 with affinity comparable to native receptors, but agonist displacement (e.g., glycine) is weaker, suggesting NR2 subunits influence glycine site conformation [5]. Notably, receptors containing GluN2B subunits exhibit higher MDL 105519 affinity than GluN2A-containing complexes due to steric and allosteric differences [4] [8]. This subunit selectivity underpins its utility in probing receptor heterogeneity.

Table 2: Subunit-Dependent Binding Parameters of MDL 105,519

Receptor SubtypeKd or Ki (nM)Key Functional Property
Rat brain homogenate10.9 ± 1.4Native receptor diversity
Recombinant GluN1/NR2A21–63*Moderate glycine displacement
Recombinant GluN1/NR2B<20*High-affinity stabilization
Homomeric GluN1a1.8Agonist-insensitive binding

*Kb values from Schild analysis [8].

MDL 105519 as a Paradigmatic Tool Compound in Neuropharmacology

MDL 105519 has become indispensable in fundamental and applied neuroscience research due to three key properties:

  • High Target Specificity: At concentrations ≤100 nM, it exhibits >10,000-fold selectivity for GlyRS over other ionotropic glutamate receptors (AMPA, kainate), metabotropic receptors, or transporter proteins [1] [6]. This minimizes off-target effects in complex systems.
  • Biochemical Versatility: Radiolabeled [³H]MDL 105,519 serves as a gold standard ligand for GlyRS binding assays. Its high specific activity (71–78 Ci/mmol) enables precise quantification of receptor density in brain membranes and transfected cells, outperforming earlier radioligands like [³H]glycine in signal-to-noise ratio [5] [10].
  • In Vivo Applicability: Intravenous administration potently inhibits harmaline-induced cerebellar cGMP elevations (ED50 ~8 mg/kg), confirming CNS penetration and target engagement. Associated effects include anticonvulsant activity in seizure models and anxiolytic effects in rodent vocalization tests, differentiating it from channel blockers by its lower psychotomimetic risk [1] [7].

In Alzheimer’s disease research, [³H]MDL 105,519 binding revealed elevated GlyRS affinity in the orbitofrontal cortex of patients with high anxiety scores, correlating with reduced NR2A subunit expression. This highlights its role in linking receptor biochemistry to neuropsychiatric symptoms [4]. Electrophysiology studies further utilize MDL 105519 to isolate glycine-dependent NMDA components in synaptic plasticity paradigms, providing mechanistic insights into learning and memory circuits [10].

Table 3: Research Applications of MDL 105,519

Application DomainKey FindingExperimental Model
Receptor Autoradiography↑ GlyRS affinity in AD with anxiety pathologyHuman postmortem cortex
Anticonvulsant ScreeningED50 = 16 mg/kg (MES test)Mouse electroshock model
Radioligand BindingBmax = 370 fmol/mg in GluN1a-CHORecombinant cell lines

Properties

Product Name

Mdl 105519

IUPAC Name

3-(2-carboxy-2-phenylethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid

Molecular Formula

C18H11Cl2NO4

Molecular Weight

376.2 g/mol

InChI

InChI=1S/C18H11Cl2NO4/c19-10-6-13(20)15-12(16(18(24)25)21-14(15)7-10)8-11(17(22)23)9-4-2-1-3-5-9/h1-8,21H,(H,22,23)(H,24,25)

InChI Key

LPWVUDLZUVBQGP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.